molecular formula C22H18N4O4S B11187223 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B11187223
M. Wt: 434.5 g/mol
InChI Key: ZTOGUXFIHFFIJS-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction from laboratory to industrial scale. The goal is to achieve a consistent and high-purity product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets in biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)dihydro-1H-pyrrole-2,5-dione include other benzothiazole and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. This makes it a valuable compound for various applications, as it can offer unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H18N4O4S/c1-12-19(21(29)26(24-12)22-23-14-7-3-6-10-17(14)31-22)13-11-18(27)25(20(13)28)15-8-4-5-9-16(15)30-2/h3-10,13,24H,11H2,1-2H3

InChI Key

ZTOGUXFIHFFIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=CC=C5OC

Origin of Product

United States

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